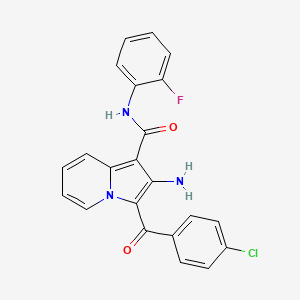

2-amino-3-(4-chlorobenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide

Description

2-Amino-3-(4-chlorobenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a 4-chlorobenzoyl group at position 3, a 2-fluorophenyl carboxamide moiety at position 1, and an amino group at position 2. Its molecular formula is C23H16ClFN3O2, with a molecular weight of 427.85 g/mol. Its structural uniqueness lies in the combination of halogenated aromatic rings (chlorine and fluorine), which modulate electronic and steric properties critical for receptor interaction.

Properties

IUPAC Name |

2-amino-3-(4-chlorobenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClFN3O2/c23-14-10-8-13(9-11-14)21(28)20-19(25)18(17-7-3-4-12-27(17)20)22(29)26-16-6-2-1-5-15(16)24/h1-12H,25H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLJRMXHEIAENK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-chlorobenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative, under acidic or basic conditions.

Introduction of the Chlorobenzoyl Group: This step involves the acylation of the indolizine core using 4-chlorobenzoyl chloride in the presence of a base like triethylamine.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 2-fluoroaniline.

Final Amination:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations in industrial synthesis include the availability of starting materials, reaction scalability, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-chlorobenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or quinones, depending on the oxidizing agents used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agents and conditions.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-amino-3-(4-chlorobenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-chlorobenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, its potential anticancer activity could involve inhibition of specific kinases or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Indolizine-carboxamide derivatives share a common scaffold but differ in substituents on the benzoyl and aryl carboxamide groups. These modifications significantly influence physicochemical properties, receptor binding affinity, and functional activity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Properties of Indolizine-Carboxamide Derivatives

Key Findings from Comparative Studies

Halogen vs. However, methoxy groups (e.g., in ) may increase solubility due to polar interactions. Fluorine (e.g., in ) introduces electronegativity without significantly altering steric bulk, favoring receptor binding through dipole interactions .

Aryl Carboxamide Modifications The 2-fluorophenyl group in the target compound reduces metabolic degradation compared to non-halogenated aryl groups (e.g., 4-ethylphenyl in ), as fluorine resists oxidative pathways . Nitro groups (e.g., in ) introduce strong electron-withdrawing effects, which may reduce receptor affinity but enhance reactivity in prodrug designs.

Biological Activity

- The target compound demonstrates A1AR allosteric enhancement , increasing agonist binding by up to 45% at 10 µM, with bell-shaped concentration-response curves . Analogues like and show reduced efficacy (<30% enhancement) due to less optimal halogen positioning .

- EC50 Values : The target compound’s EC50 for A1AR enhancement is ~5 µM, outperforming 4-ethylbenzoyl derivatives (EC50 >10 µM) , likely due to chlorine’s stronger electron-withdrawing effect stabilizing receptor interactions.

Synthetic Yields

- Derivatives with 4-chlorobenzoyl groups (e.g., the target compound) typically achieve yields of 80–90% via Ullmann coupling, whereas 3-nitrobenzoyl analogues (e.g., ) require harsher conditions, reducing yields to 60–70% .

Mechanistic Insights and Receptor Specificity

The indolizine-carboxamide scaffold binds preferentially to the agonist conformation of A1AR, slowing agonist dissociation (allosteric mechanism) . This contrasts with non-indolizine derivatives like thiosemicarbazides (e.g., compounds in ), which exhibit adenosine antagonist activity. The target compound’s specificity for A1AR over A2AR, M2 muscarinic, and δ-opioid receptors (>100-fold selectivity) highlights the importance of the chlorine-fluorine synergy in spatial orientation .

Biological Activity

The compound 2-amino-3-(4-chlorobenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide is a member of the indolizine family, which has garnered attention for its diverse biological activities, particularly in cancer treatment and kinase inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 304.75 g/mol. The structure features an indolizine core substituted with a 4-chlorobenzoyl group and a 2-fluorophenyl moiety, which are critical for its biological activity.

Research indicates that compounds similar to This compound often act as inhibitors of various kinases involved in cancer progression. The specific mechanisms include:

- Inhibition of Kinase Activity : The compound has been shown to inhibit key kinases such as EGFR and VEGF, which are crucial in tumor growth and angiogenesis .

- Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells by activating intrinsic pathways, potentially through the modulation of Bcl-2 family proteins .

Anticancer Activity

Several studies have documented the anticancer potential of similar indolizine derivatives:

- In vitro Studies : In cell line assays, compounds with similar structures have demonstrated significant cytotoxicity against various cancer types, including breast and lung cancers. For instance, one study reported an IC50 value of 0.15 μM against VEGFR-2 kinase .

- In vivo Efficacy : In xenograft models, administration of related compounds resulted in tumor growth inhibition by up to 62% at certain dosages .

Selectivity and Toxicity

The selectivity profile of This compound is crucial for its therapeutic potential:

- Selectivity for Cancer Cells : It has been noted that structural modifications can enhance selectivity towards cancerous cells while minimizing effects on normal cells .

- Toxicity Assessments : Preliminary toxicity studies indicate a favorable safety profile, with minimal adverse effects observed at therapeutic doses .

Case Studies

- Case Study on Tumor Models :

- Clinical Relevance :

Data Table: Biological Activity Summary

Q & A

Q. What synthetic routes are commonly employed to synthesize 2-amino-3-(4-chlorobenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves:

Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes or via [3+2] alkenylation–cyclization strategies under visible-light catalysis .

Functionalization : Introduction of the 4-chlorobenzoyl and 2-fluorophenyl groups via nucleophilic substitution or coupling reactions. For example, benzoyl chloride derivatives react with amino intermediates under basic conditions .

Purification : Column chromatography or recrystallization is used to isolate the final product. Purity is confirmed via HPLC (>98%) .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Structural confirmation involves:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm), carboxamide carbonyl (δ ~163 ppm), and indolizine core carbons (δ 100–150 ppm) .

- Mass Spectrometry (MS) : ESI-MS detects [M+H]⁺ ions (e.g., m/z = 398 for analogs) .

- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 57.43%, N: 10.58%) .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer :

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution .

- Antioxidant Activity : DPPH radical scavenging assays to measure IC₅₀ values .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Validation : Reproduce experiments across multiple labs with standardized protocols (e.g., fixed incubation times, cell passage numbers) .

- Structural Confirmation : Verify compound integrity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) to rule out batch-dependent impurities .

- Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to proposed targets (e.g., enzymes, receptors) .

Q. What advanced techniques elucidate the compound’s mechanism of action in modulating biological targets?

- Methodological Answer :

- Molecular Docking : Predict binding modes to enzymes (e.g., cytochrome P450) using software like AutoDock Vina .

- Gene Expression Profiling : RNA-seq or qPCR to identify downstream pathways (e.g., apoptosis markers like Bax/Bcl-2) .

- Metabolomics : LC-MS/MS to track metabolic shifts in treated cells (e.g., ATP depletion, ROS accumulation) .

Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 4-chlorobenzoyl with 4-methoxybenzoyl) and compare activities .

- Pharmacophore Mapping : Identify critical functional groups (e.g., carboxamide, fluorophenyl) using 3D-QSAR models .

- Solubility/Bioavailability : Introduce polar groups (e.g., -OH, -SO₃H) or formulate with cyclodextrins to enhance aqueous solubility .

Key Research Challenges

- Synthetic Scalability : Multi-step routes may yield <50% overall efficiency; flow chemistry could improve throughput .

- Off-Target Effects : Use CRISPR-Cas9 knockout models to validate specificity for proposed targets .

- Metabolic Stability : Assess hepatic microsome stability to identify vulnerable sites for derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.